molecular formula C9H9ClFNO B13518448 1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride

1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride

Cat. No.: B13518448
M. Wt: 201.62 g/mol
InChI Key: PBYGXEKZXKVCHD-UHFFFAOYSA-N
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Description

1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride is a chemical compound that belongs to the class of benzofurans

Preparation Methods

The synthesis of 1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride involves several steps. One common method includes the fluorination of benzofuran derivatives. The process typically starts with the preparation of the benzofuran core, followed by the introduction of a fluorine atom at the desired position. The final step involves the formation of the methanaminehydrochloride group. Industrial production methods often employ advanced techniques such as catalytic fluorination and high-pressure reactions to achieve high yields and purity .

Chemical Reactions Analysis

1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .

Comparison with Similar Compounds

1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

(5-fluoro-1-benzofuran-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H8FNO.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4H,5,11H2;1H

InChI Key

PBYGXEKZXKVCHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(O2)CN.Cl

Origin of Product

United States

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